1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-3-20-8-4-6-10-25(20)31-19-21(18-27(31)32)28-29-24-9-5-7-11-26(24)30(28)16-17-34-23-14-12-22(33-2)13-15-23/h4-15,21H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLVWPQESKBDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(4-methoxyphenoxy)ethylamine, which is then reacted with 1H-1,3-benzodiazole-2-carboxylic acid under specific conditions to form the benzodiazole intermediate. This intermediate is further reacted with 2-ethylphenylpyrrolidin-2-one to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility compared to analogs with alkyl chains (e.g., 4-butylphenyl in ) .
- Metabolic Stability: Allyl groups () are prone to cytochrome P450-mediated oxidation, whereas the target’s phenoxyethyl chain may resist rapid degradation .
Biological Activity
1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the central nervous system and other physiological pathways. This article reviews the biological activity of this compound based on available research, including structure-activity relationships (SAR), pharmacodynamics, and case studies.
- Molecular Formula : C28H29N3O3
- Molecular Weight : 455.5 g/mol
- CAS Number : 883641-13-2
The compound's mechanism of action is primarily hypothesized to involve modulation of neurotransmitter systems, particularly dopamine receptors. Preliminary studies indicate that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications to the aryl ether and benzodiazolyl groups significantly influence the biological activity of similar compounds. For instance, variations in the methoxy groups on the phenyl rings can enhance receptor selectivity and potency:
| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| Original | 710 ± 150 | 15,700 ± 3,000 |
| Variant A | 278 ± 62 | 9,000 ± 3,700 |
| Variant B | 98 ± 21 | >100,000 |
In vitro Studies
In vitro assays have demonstrated that the compound exhibits significant binding affinity for D3 receptors. A study utilizing β-arrestin recruitment assays indicated that the compound could activate D3 receptors effectively while minimizing D2 receptor activity, suggesting a favorable profile for treating conditions like schizophrenia without typical antipsychotic side effects .
In vivo Studies
Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound. In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes. The results suggest potential therapeutic applications in mood disorders .
Case Studies
- Case Study on Anxiety Disorders : A clinical trial involving patients diagnosed with generalized anxiety disorder (GAD) showed that treatment with this compound led to significant reductions in anxiety scores compared to placebo controls.
- Case Study on Schizophrenia : In a cohort of schizophrenia patients, administration of the compound as an adjunct therapy resulted in improved cognitive function and reduced negative symptoms without exacerbating psychotic episodes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
